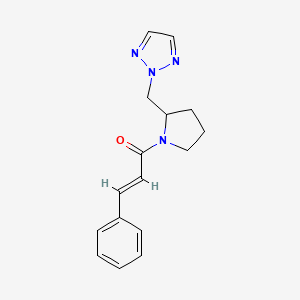
(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
A significant application of this compound is in the synthesis of diverse chemical derivatives, which have been explored for their potential in various fields, including materials science and catalysis. For instance, Abdelhamid et al. (2012) detailed the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing the 1,2,3-triazole moiety, showcasing the versatility of the compound in generating a broad range of chemical structures with potential applications in developing novel materials and catalysts (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).
Ligand for Metal Complexes
The compound has also been utilized as a ligand in the formation of metal complexes, which are instrumental in catalysis and materials science. Urankar et al. (2010) synthesized new complexes with the 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine ligand, demonstrating the compound's potential in forming stable complexes with metals. These complexes have implications for catalysis, including asymmetric synthesis and polymerization processes (Urankar, Pevec, Turel, & Košmrlj, 2010).
Antimicrobial Activity
The modification and exploration of the compound's derivatives have led to findings of potential antimicrobial activities. Hublikar et al. (2019) reported the synthesis of novel derivatives and evaluated their in vitro antimicrobial activities, uncovering promising antimicrobial agents that could pave the way for new therapeutic tools (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Coordination Chemistry and Catalysis
The compound's utility extends into coordination chemistry, where its derivatives serve as ligands for various metal complexes, offering novel approaches to catalysis and synthesis. For example, research by Amadio et al. (2012) on palladium complexes highlighted the compound's role in advancing catalytic methodologies, potentially impacting organic synthesis and industrial processes (Amadio, Scrivanti, Chessa, Matteoli, Beghetto, Bertoldini, Rancan, Dolmella, Venzo, & Bertani, 2012).
Mecanismo De Acción
Target of Action
It’s known that triazole compounds, which this compound contains, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Synthetic organic inhibitors, like this compound, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that triazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It’s known that triazole compounds show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other substances . Additionally, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution , which could potentially impact the efficacy and stability of this compound.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(9-8-14-5-2-1-3-6-14)19-12-4-7-15(19)13-20-17-10-11-18-20/h1-3,5-6,8-11,15H,4,7,12-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWEVYOJJFRGP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

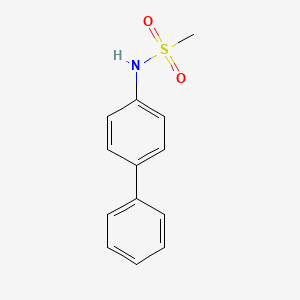
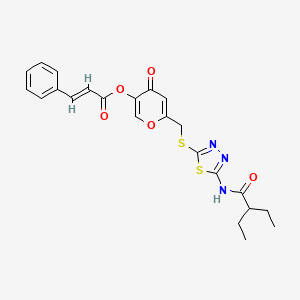

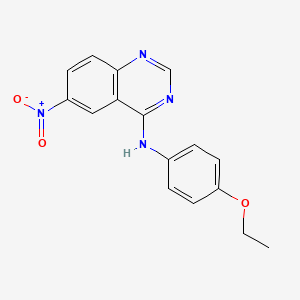
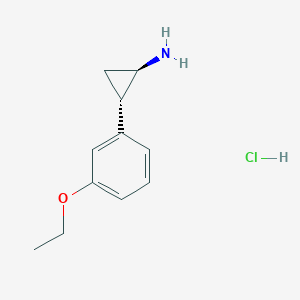
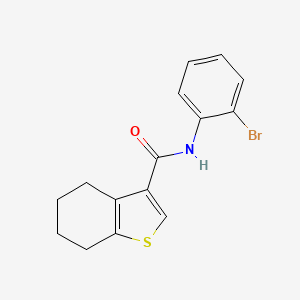
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
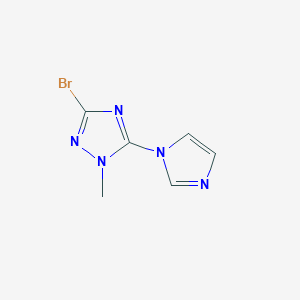
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
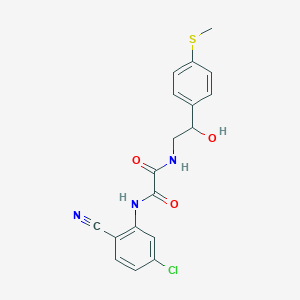
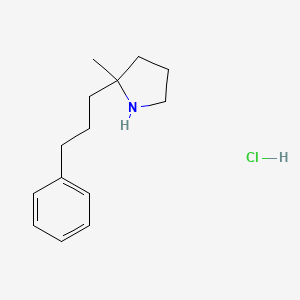
![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)